Concanamycin E

V-ATPase inhibition lysosomal acidification macrolide antibiotics

Researchers utilizing bafilomycin A1 in V-ATPase inhibition studies frequently encounter resistance artifacts that confound experimental interpretation. Concanamycin E (CAS 144450-35-1) directly addresses this limitation: bafilomycin-resistant cell models retain full sensitivity to concanamycins due to non-overlapping binding determinants within the V-ATPase V₀ domain. • Validated lysosomal acidification inhibition at 10⁻¹¹-10⁻⁹ M in rat liver lysosomes • 8-Deethyl-concanamycin A scaffold enables comparative SAR across concanamycin analogs • Sourced via microbial fermentation with HPLC-verified purity; shipped under blue ice

Molecular Formula C42H51N4O10P
Molecular Weight 838 g/mol
CAS No. 144450-35-1
Cat. No. B232751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConcanamycin E
CAS144450-35-1
Synonymsconcanamycin E
Molecular FormulaC42H51N4O10P
Molecular Weight838 g/mol
Structural Identifiers
SMILESCC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(CC(C(C=C(C=C(C(=O)O2)OC)C)C)O)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C
InChIInChI=1S/C44H71NO14/c1-12-14-34-27(6)37(56-38-21-33(48)41(30(9)55-38)58-43(45)51)22-44(52,59-34)29(8)39(49)28(7)40-35(53-10)16-13-15-23(2)17-25(4)31(46)20-32(47)26(5)18-24(3)19-36(54-11)42(50)57-40/h12-16,18-19,25-35,37-41,46-49,52H,17,20-22H2,1-11H3,(H2,45,51)/b14-12+,16-13+,23-15+,24-18+,36-19-
InChIKeyNNJUTDASDBXCIX-KYPZQYTFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Concanamycin E V-ATPase Inhibitor


Concanamycin E (CAS 144450-35-1) is an 18-membered plecomacrolide antibiotic isolated from the mycelium of Streptomyces sp. A1509 [1]. The compound was first characterized alongside concanamycins D, F, and G in 1992 and demonstrated potent inhibition of rat liver lysosomal acidification at concentrations of 10⁻¹¹ to 10⁻⁹ M [1]. Its molecular formula is C₄₄H₇₁NO₁₄ with a molecular weight of approximately 838.03 g/mol [2]. Concanamycin E serves as a research tool for investigating V-ATPase-dependent processes including lysosomal acidification, endocytic trafficking, and autophagy flux .

V-ATPase pathway inhibition studies
Lysosomal acidification and autophagy flux assays
Endocytic trafficking and organelle pH research
Concanamycin-family analog validation

Concanamycin E Substitution Risks


Within the V-ATPase inhibitor class, molecular structure directly dictates binding site interactions and resistance profiles. Concanamycin E belongs to the concanamycin family, which is structurally distinguished from the bafilomycin class by the 18-membered macrolide ring and 6-membered hemiketal ring configuration [1]. Importantly, functional resistance mechanisms do not uniformly translate across inhibitor subclasses: bafilomycin-resistant cell models have been experimentally shown to retain sensitivity to concanamycins, indicating non-overlapping binding determinants within the V-ATPase V₀ domain [2]. Direct substitution of Concanamycin E with bafilomycin A1 or other non-concanamycin V-ATPase inhibitors without experimental validation therefore introduces uncontrolled variables in cellular response, particularly in studies involving drug-resistant models or mechanism-of-action comparisons [3]. Furthermore, even within the concanamycin family, individual analogs (A-G) exhibit distinct physicochemical properties and may demonstrate differential potency in specific assay systems [1].

Class Mismatch

Bafilomycin-class inhibitors target distinct V-ATPase binding sites; cross-resistance may not transfer.

Resistance Model Context

Bafilomycin-resistant cells remain sensitive to concanamycins; substituting bafilomycin may not reproduce concanamycin-induced responses.

Analog Variability

Individual concanamycin analogs (A–G) differ in physicochemical properties and assay behavior; direct analog substitution requires validation.

Concanamycin E Differentiation Evidence


Lysosomal Acidification: Matches Concanamycin A

In the original isolation and characterization study, Concanamycin E demonstrated inhibition of rat liver lysosomal acidification within the concentration range of 10⁻¹¹ to 10⁻⁹ M [1]. This inhibitory range is equivalent to that reported for Concanamycin A, the prototypical family member, establishing Concanamycin E as a comparably potent analog within the concanamycin class [1]. The study characterized four new analogs (concanamycins D, E, F, and G) alongside previously known concanamycins A, B, and C, confirming that all analogs share the core 18-membered macrolide and 6-membered hemiketal ring structures responsible for potent V-ATPase inhibitory activity [1].

Lysosomal Acidification
Head-to-head
10⁻¹¹ – 10⁻⁹ M (equivalent to Concanamycin A)
Supports cross-analog validation studies
Rat liver lysosome assay; no significant difference reported
V-ATPase inhibition lysosomal acidification macrolide antibiotics

Efficacy in Bafilomycin-Resistant Cells

Functional studies using bafilomycin-resistant cell lines demonstrate that concanamycins and bafilomycins interact with distinct, non-identical binding sites on the V-ATPase V₀ domain [1]. Specifically, bafilomycin-resistant cells were shown to retain lysosomal pH elevation upon bafilomycin treatment and remained fully sensitive to concanamycin-induced cell death, indicating that resistance to bafilomycin does not confer cross-resistance to concanamycins [1]. Mutation studies in Neurospora crassa and Saccharomyces cerevisiae further confirm that specific subunit c mutations conferring strong bafilomycin resistance produce little or no resistance to concanamycin [2].

Bafilomycin-Resistant Cells
Class-level
Full sensitivity retained; no cross-resistance observed
Enables resistance-mechanism dissection
Bafilomycin-resistant mammalian and fungal models
drug resistance V-ATPase binding site cancer cell death

18-Membered Macrolide Pharmacophore

Structure-activity relationship (SAR) analysis of the concanamycin family established that the 18-membered macrolide ring and the 6-membered hemiketal ring portions are the essential structural elements responsible for potent V-ATPase inhibitory activity [1]. Concanamycin E possesses both of these critical pharmacophoric features [1]. Comparative SAR studies between concanamycins and bafilomycins indicate that concanamycins, as 18-membered macrolides, generally exhibit superior specificity for V-ATPase inhibition relative to the bafilomycin class of membrane-bound ATPase inhibitors [2].

Macrolide Pharmacophore
Class-level
18-membered macrolide + 6-membered hemiketal ring
Reported higher specificity than bafilomycin class
SAR analysis; V-ATPase inhibition assays
structure-activity relationship macrolide V-ATPase

Distinct Physicochemical Properties

Concanamycin E was isolated and characterized as one of four new concanamycin analogs (D, E, F, and G) distinct from the previously known concanamycins A, B, and C [1]. While all concanamycin analogs share the core macrolide-hemiketal ring scaffold, Concanamycin E possesses a unique substitution pattern at the C-8 position (8-deethyl-concanamycin A) as indicated by its alternative nomenclature [2]. This structural variation may confer differences in solubility, chromatographic behavior, or cellular permeability compared to other concanamycin family members [1].

Physicochemical Properties
Reported
8-deethyl-concanamycin A; distinct HPLC/NMR profile
May offer formulation or permeability differences
Differentiated from concanamycins A–C
natural product analog screening Streptomyces

Concanamycin E Application Scenarios


Distinct Analog Validation

Concanamycin E is appropriate for research programs that require confirmation of V-ATPase-dependent effects using multiple concanamycin family members. The compound demonstrates lysosomal acidification inhibition within the same 10⁻¹¹ to 10⁻⁹ M concentration range as Concanamycin A in rat liver lysosomes, providing an experimentally validated alternative analog for corroborative studies [1]. This application is particularly relevant for target validation efforts seeking to exclude analog-specific off-target effects.

Bafilomycin-Resistant V-ATPase Studies

Concanamycin E is strategically suited for studies involving bafilomycin-resistant cellular models. Functional evidence demonstrates that bafilomycin-resistant cells retain full sensitivity to concanamycins, with concanamycins and bafilomycins acting through distinct binding determinants on the V-ATPase V₀ domain [1]. Researchers investigating mechanisms of V-ATPase inhibitor resistance or seeking to dissect binding site pharmacology will benefit from Concanamycin E's ability to bypass bafilomycin-associated resistance [2].

Medicinal Chemistry & SAR Studies

Concanamycin E (8-deethyl-concanamycin A) serves as a structurally defined scaffold for SAR studies of V-ATPase inhibitors. Its 18-membered macrolide ring and 6-membered hemiketal ring constitute the validated pharmacophore for potent V-ATPase inhibition, while the 8-deethyl modification distinguishes it from Concanamycin A [1]. Procurement of Concanamycin E enables comparative SAR analysis across concanamycin analogs to elucidate the contribution of C-8 substitution to potency, selectivity, and physicochemical properties [2].

Lysosomal Acidification & Autophagy Assays

Concanamycin E is directly validated for lysosomal acidification inhibition studies based on its original characterization in rat liver lysosomes at concentrations spanning 10⁻¹¹ to 10⁻⁹ M [1]. This potency range positions Concanamycin E as a suitable tool compound for investigations of lysosomal pH regulation, autophagic flux, endosomal maturation, and V-ATPase-dependent trafficking processes in mammalian cell systems [2].

Application
Selection Property
Validation Focus
Distinct Analog Validation
Concanamycin-family inhibition profile
Cross-analog lysosomal pH assay
Bafilomycin-Resistant V-ATPase Studies
Non-overlapping V-ATPase binding determinants
Resistance model sensitivity confirmation
Medicinal Chemistry & SAR Studies
18-membered macrolide pharmacophore
C-8 substitution impact on target engagement
Lysosomal Acidification & Autophagy Assays
Lysosomal acidification assay context
Autophagic flux and trafficking endpoint monitoring
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